molecular formula C11H15NO2 B12283976 3-Amino-4-(4-methylphenyl)butyric acid

3-Amino-4-(4-methylphenyl)butyric acid

Cat. No.: B12283976
M. Wt: 193.24 g/mol
InChI Key: OCNPVFDANAYUCR-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methylphenyl)butyric acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butyric acid, featuring an amino group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methylphenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with nitromethane to form 4-methyl-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylphenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(4-methylphenyl)butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylphenyl)butyric acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methylphenyl)propionic acid
  • 4-Amino-3-methylphenylacetic acid
  • 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid

Uniqueness

3-Amino-4-(4-methylphenyl)butyric acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-4-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

OCNPVFDANAYUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N

Origin of Product

United States

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